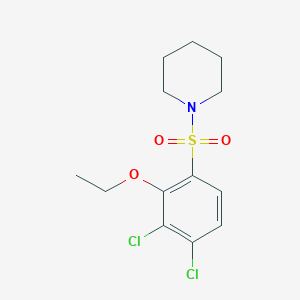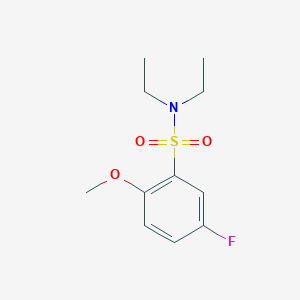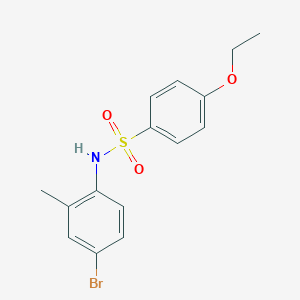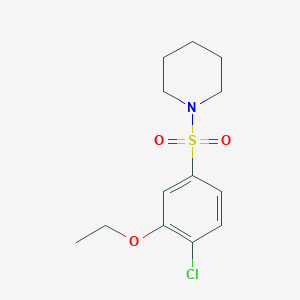![molecular formula C22H28N2O2S B288675 1-Cinnamyl-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine](/img/structure/B288675.png)
1-Cinnamyl-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cinnamyl-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Aplicaciones Científicas De Investigación
1-Cinnamyl-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine has potential applications in various fields of scientific research. It has been used as a ligand in the synthesis of metal complexes that have shown promising results in catalysis and organic synthesis. It has also been used as a precursor in the synthesis of various biologically active compounds such as antitumor agents, antimicrobial agents, and anti-inflammatory agents.
Mecanismo De Acción
The mechanism of action of 1-Cinnamyl-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine is not fully understood. However, it has been suggested that the compound may act as an inhibitor of certain enzymes such as proteases and phosphodiesterases. It may also interact with certain receptors in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
1-Cinnamyl-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells and to have antimicrobial and anti-inflammatory properties. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-Cinnamyl-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine in lab experiments is its versatility. It can be used as a ligand in the synthesis of metal complexes or as a precursor in the synthesis of various biologically active compounds. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in aqueous environments.
Direcciones Futuras
There are several future directions that can be pursued in the research of 1-Cinnamyl-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine. One direction is to further explore its potential as a ligand in the synthesis of metal complexes with catalytic properties. Another direction is to investigate its potential as a precursor in the synthesis of novel biologically active compounds with improved efficacy and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action and the physiological effects of this compound.
Métodos De Síntesis
1-Cinnamyl-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine can be synthesized using different methods. One of the most commonly used methods involves the reaction of cinnamyl bromide with 4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified using column chromatography or recrystallization.
Propiedades
Nombre del producto |
1-Cinnamyl-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine |
|---|---|
Fórmula molecular |
C22H28N2O2S |
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
1-[(E)-3-phenylprop-2-enyl]-4-(2,3,4-trimethylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C22H28N2O2S/c1-18-11-12-22(20(3)19(18)2)27(25,26)24-16-14-23(15-17-24)13-7-10-21-8-5-4-6-9-21/h4-12H,13-17H2,1-3H3/b10-7+ |
Clave InChI |
SWFMUFMXPJWNPG-JXMROGBWSA-N |
SMILES isomérico |
CC1=C(C(=C(C=C1)S(=O)(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3)C)C |
SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)N2CCN(CC2)CC=CC3=CC=CC=C3)C)C |
SMILES canónico |
CC1=C(C(=C(C=C1)S(=O)(=O)N2CCN(CC2)CC=CC3=CC=CC=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B288614.png)


![5-{[4-(2,5-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288639.png)
![5-{[4-(3,4-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288641.png)




